Ethyl 5-cyano-3-fluoropicolinate
Description
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
ethyl 5-cyano-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-2-14-9(13)8-7(10)3-6(4-11)5-12-8/h3,5H,2H2,1H3 |
InChI Key |
FQPSHYRIWVRGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with halogenated picolinonitriles or picolinates, such as 3,4,5,6-tetrachloropicolinonitrile or 3,4,5,6-tetrafluoropicolinonitrile, which serve as precursors for selective fluorine substitution and nitrile group manipulation.
Fluorination via Nucleophilic Aromatic Substitution (SNAr)
A critical step is the nucleophilic aromatic substitution of a chlorine substituent by fluoride ion to introduce the fluorine atom at the 3-position. This is typically achieved using anhydrous fluoride sources such as tetramethylammonium fluoride (NMe4F) or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction conditions: Room temperature to moderate heating (ambient to 100 °C)
- Solvents: Anhydrous DMF or DMSO
- Fluoride source: Anhydrous tetramethylammonium fluoride (NMe4F) is preferred for high selectivity and yield
- Reaction time: Typically overnight (around 20-24 hours)
This method provides high yields (up to 85%) of fluorinated picolinates with minimal side reactions.
Introduction of the Cyano Group
The cyano group at the 5-position is introduced either by starting from picolinonitrile derivatives or by converting suitable precursors through halogen exchange and subsequent nucleophilic substitution with cyanide sources.
- Typical approach: Starting from 3,4,5,6-tetrachloropicolinonitrile, selective fluorine exchange and amination steps are performed to yield 4-amino-3-chloro-5-fluoro-6-substituted picolinonitriles, which can be further transformed to the desired cyano-fluoro picolinate.
- Reaction conditions: Fluorine exchange reactions are conducted at 80-150 °C, often without solvent or in polar aprotic solvents.
- Catalysts/Additives: Quaternary phosphonium salts or crown ethers (e.g., 18-crown-6) are used to enhance fluorine exchange efficiency.
Esterification to Ethyl Ester
The final step involves esterification of the picolinic acid derivative to form the ethyl ester. This is typically achieved by:
- Hydrolysis of nitrile or acid chloride intermediates followed by reaction with ethanol in the presence of strong acids (e.g., HCl) or acid catalysts.
- Direct esterification using ethyl alcohol and acid catalysts under reflux conditions.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Fluorine Exchange | 3,4,5,6-Tetrachloropicolinonitrile, KF or NMe4F, DMF or DMSO, 80-150 °C, 12-24 h | Selective substitution of Cl by F at 3-position |
| 2 | Amination | Ammonia (NH3), anhydrous conditions, 80-120 °C | Introduction of amino group at 4-position |
| 3 | Hydrazine Reaction | Hydrazine hydrate, polar solvent | Conversion of fluoro substituent at 6-position to hydrazino group |
| 4 | Halogenation | Chlorine, bromine, or iodine source | Halogenation at 6-position |
| 5 | Hydrolysis and Esterification | Strong acid (HCl), ethanol, reflux | Formation of ethyl ester of 5-cyano-3-fluoropicolinate |
Note: Steps 2-4 may be rearranged depending on intermediate stability and desired substitution pattern.
Research Findings and Yields
- Fluorination using anhydrous tetramethylammonium fluoride at room temperature yields fluorinated picolinates in 82-85% isolated yield on scales up to 10 g, demonstrating scalability and reproducibility.
- Fluorine exchange reactions with crown ether catalysts improve conversion rates and selectivity, reducing by-products and facilitating purification.
- Esterification under acidic conditions provides high purity ethyl esters suitable for further synthetic applications.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-3-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups on the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amines: From the reduction of the cyano group.
Substituted Picolinates: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 5-cyano-3-fluoropicolinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-3-fluoropicolinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary depending on the biological system and the specific target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to Ethyl 5-cyano-3-fluoropicolinate, differing in ester groups, substituents, or substitution patterns:
Key Observations:
Ester Group Impact: Methyl esters (e.g., Mthis compound) may exhibit lower solubility in non-polar solvents compared to ethyl esters due to reduced hydrophobicity. Ethyl esters generally offer better hydrolytic stability, making them more suitable for long-term storage.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 5-cyano and 3-fluoro groups in this compound enhance electrophilic reactivity, favoring nucleophilic substitution reactions. Amino vs. Cyano: Methyl 3-amino-5-fluoropicolinate replaces the cyano group with an amino group, altering electronic properties (e.g., basicity) and reactivity toward electrophiles.
Similarity Scores :
- Compounds with higher similarity scores (e.g., 0.91 for 5-Fluoro-3-methylpicolinic acid) retain core structural motifs but differ in functional groups, impacting bioactivity and synthetic utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
